molecular formula C16H16O2 B14713357 2-Phenylethyl 3-methylbenzoate CAS No. 6641-74-3

2-Phenylethyl 3-methylbenzoate

Cat. No.: B14713357
CAS No.: 6641-74-3
M. Wt: 240.30 g/mol
InChI Key: PFOCDDAEBULFSY-UHFFFAOYSA-N
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Description

Contextualization within Benzenoid and Phenylpropanoid Compound Research

2-Phenylethyl 3-methylbenzoate (B1238549) is fundamentally a benzenoid aromatic compound, characterized by the presence of at least one benzene (B151609) ring. wikipedia.org Benzenoids are a cornerstone of organic chemistry, widely recognized for their aromatic properties and applications in the fragrance, flavor, pharmaceutical, and chemical industries. researchdive.com The stability conferred by the benzene ring, coupled with the diverse functionalities that can be attached to it, makes benzenoid derivatives a rich field for scientific inquiry. wikipedia.org

The compound also shares structural similarities with phenylpropanoids, a large family of plant secondary metabolites derived from the amino acid phenylalanine. tandfonline.comnih.gov Phenylpropanoids, which have a characteristic C6-C3 carbon skeleton, are crucial for plant growth, defense mechanisms, and signaling. nih.govresearchgate.net Although 2-Phenylethyl 3-methylbenzoate is not a classical phenylpropanoid, its 2-phenylethyl group is structurally related to the C6-C2 skeleton of compounds derived from phenylalanine metabolism. wikipedia.org This connection places it in a unique position to be explored for biological activities often associated with phenylpropanoid derivatives, such as antimicrobial and antioxidant properties. tandfonline.comnih.gov

Significance of this compound in Contemporary Chemical and Biological Studies

The significance of this compound in modern research is largely inferred from the well-documented properties of its constituent parts and related esters. Benzoate (B1203000) esters, in general, are widely used as preservatives, plasticizers, and in the synthesis of more complex molecules. taylorandfrancis.compolymeradd.co.th

The 2-phenylethanol (B73330) component is a primary aromatic alcohol with a characteristic rose-like odor, making it a valuable ingredient in fragrances and cosmetics. wikipedia.orgacademicjournals.org It also exhibits antimicrobial properties. nih.govnih.gov The 3-methylbenzoic acid (or m-toluic acid) moiety is a key intermediate in the synthesis of dyes, fragrances, and pharmaceuticals. ontosight.aiechemi.com

The combination of these two entities in this compound suggests a molecule with potential applications in several fields. Its ester linkage could be susceptible to enzymatic hydrolysis in biological systems, potentially releasing its constituent alcohol and carboxylic acid, which could then exert their own biological effects. The study of the hydrolytic stability of benzoate esters is an active area of research. nih.gov Furthermore, its aromatic nature and potential for a pleasant scent make it a candidate for use in the fragrance industry, similar to its close relative, phenethyl benzoate. cosmileeurope.euspecialchem.com

Current Research Trajectories and Future Perspectives for this compound

While direct research on this compound is not extensively documented, current research on related compounds points towards several promising future directions.

Synthesis and Characterization: The development of efficient and environmentally friendly methods for the synthesis of benzoate esters is an ongoing area of interest. Research into novel catalysts, such as solid acids, for esterification reactions could be applied to the production of this compound. mdpi.com Detailed characterization of its physicochemical properties, including spectroscopic data and crystalline structure, would be essential for its application in materials science and for understanding its biological interactions.

Biological Activity Screening: Given the known biological activities of its parent molecules and related phenylpropanoid derivatives, a key future perspective would be the comprehensive screening of this compound for various biological effects. This could include investigations into its potential as an antimicrobial, antioxidant, anti-inflammatory, or even insecticidal agent, similar to studies conducted on methyl benzoate. mdpi.comnih.gov

Materials Science and Formulation: The properties of benzoate esters as plasticizers and solvents suggest that this compound could be explored for its utility in polymer science and formulation chemistry. polymeradd.co.th For instance, phenethyl benzoate is used as a solubilizer for solid organic sunscreens in cosmetic formulations, a role that could potentially be fulfilled by this compound. google.com

Data Tables

Table 1: Physicochemical Properties of Constituent Molecules

Property2-Phenylethanol3-Methylbenzoic Acid
Molecular Formula C₈H₁₀O sigmaaldrich.comC₈H₈O₂ sigmaaldrich.com
Molecular Weight 122.16 g/mol sigmaaldrich.com136.15 g/mol sigmaaldrich.com
Melting Point -27 °C sigmaaldrich.com108-111 °C sigmaaldrich.com
Boiling Point 219 °C sigmaaldrich.com263 °C sigmaaldrich.com
Density 1.02 g/cm³ at 20 °C sigmaaldrich.com1.05 g/mL chemsynthesis.com
Solubility in Water Slightly soluble (2 mL/100 mL) wikipedia.org<0.1 g/100 mL at 19 °C echemi.com

Table 2: Research Applications of Related Benzoate Esters

CompoundApplication AreaSpecific Use
Phenethyl Benzoate CosmeticsEmollient, perfuming agent, solvent for sunscreens cosmileeurope.euspecialchem.comgoogle.com
Methyl Benzoate AgricultureInsect attractant and pesticide mdpi.comnih.gov
Fragrance IndustryComponent of floral scents acs.org
Benzyl (B1604629) Benzoate PharmaceuticalsScabicide and pediculicide
Butyl Benzoate Chemical IndustrySynthesis of other esters via transesterification acs.org

Properties

CAS No.

6641-74-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-phenylethyl 3-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-13-6-5-9-15(12-13)16(17)18-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3

InChI Key

PFOCDDAEBULFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for 2 Phenylethyl 3 Methylbenzoate

Established Esterification Strategies and Process Optimization

The synthesis of 2-phenylethyl 3-methylbenzoate (B1238549) is primarily achieved through esterification, a fundamental reaction in organic chemistry. The optimization of this process involves the careful selection of reactants, catalysts, and reaction conditions to maximize yield and purity.

Direct Esterification of 3-Methylbenzoic Acid with 2-Phenylethanol (B73330)

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org For the synthesis of 2-phenylethyl 3-methylbenzoate, this involves reacting 3-methylbenzoic acid with 2-phenylethanol. The reaction is reversible and typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate. rsc.orggoogle.com To drive the equilibrium towards the product side, an excess of one reactant (usually the alcohol) is used, or water, the byproduct, is removed as it forms. chemistrysteps.com

Recent advancements have explored milder and more efficient catalytic systems. For instance, N-bromosuccinimide (NBS) has been shown to effectively catalyze the esterification of various carboxylic acids, including 3-methylbenzoic acid, with alcohols. mdpi.com A study on the esterification of 3-methylbenzoic acid with methanol (B129727) using NBS as a catalyst reported a high yield of methyl 3-methylbenzoate, suggesting a similar efficacy could be expected with 2-phenylethanol. mdpi.com

Solid acid catalysts are also gaining prominence as they are recoverable and reusable, reducing environmental impact. mdpi.com Zirconium-based solid acids, for example, have been successfully used for the synthesis of various methyl benzoate (B1203000) derivatives. mdpi.comresearchgate.net These heterogeneous catalysts facilitate the separation of the catalyst from the reaction mixture, simplifying the purification process. mdpi.com

Table 1: Catalytic Systems for the Esterification of 3-Methylbenzoic Acid and Related Compounds This table is interactive and can be sorted by clicking on the headers.

Catalyst Reactants Product Yield (%) Reference
p-Toluenesulfonic acid Benzoic acid, Methanol Methyl benzoate - google.com
N-Bromosuccinimide (NBS) 3-Methylbenzoic acid, Methanol Methyl 3-methylbenzoate 90 mdpi.com
Zr/Ti Solid Acid p-Methylbenzoic acid, Methanol Methyl p-methylbenzoate ~84 mdpi.com
Sulfuric Acid Benzoic acid, Methanol Methyl benzoate - researchgate.net

Transesterification Reactions and Catalytic Systems

Transesterification is an alternative route to this compound, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. For example, methyl 3-methylbenzoate could be reacted with 2-phenylethanol to yield the desired product and methanol. This process can be catalyzed by acids or bases. masterorganicchemistry.com

Base-catalyzed transesterification typically employs an alkoxide base that matches the alcohol reactant to avoid a mixture of products. youtube.com The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for transesterification under mild conditions. mdpi.com Lipases like Novozym® 435 have been used for the synthesis of 2-phenylethyl acetate (B1210297) from 2-phenylethanol and ethyl acetate, demonstrating the potential for biocatalytic routes to similar esters. mdpi.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group to enhance its electrophilicity. masterorganicchemistry.com Metal compounds, such as zinc acetate, have also been employed as catalysts in transesterification reactions, for instance, in the production of menthyl benzoate from methyl benzoate and menthol. google.com

Table 2: Transesterification Methods for Benzoate and Phenylethyl Esters This table is interactive and can be sorted by clicking on the headers.

Catalyst Type Reactants Product Example Key Features Reference
Base (Alkoxide) Ester, Alcohol Ethyl ester from Methyl ester Irreversible due to salt formation masterorganicchemistry.com
Acid (H+) Ester, Alcohol Different ester Reversible equilibrium masterorganicchemistry.com
Lipase (B570770) (e.g., Novozym® 435) 2-Phenylethanol, Ethyl acetate 2-Phenylethyl acetate Mild conditions, high specificity mdpi.com
Zinc Compound Methyl benzoate, Menthol Menthyl benzoate High temperatures (160-210 °C) google.com
Titanate Crude methyl benzoate, Benzyl (B1604629) alcohol Benzyl benzoate High conversion researchgate.net

Mechanistic Investigations of Ester Bond Formation and Cleavage

Understanding the mechanisms of ester bond formation and cleavage is crucial for controlling the synthesis and stability of this compound.

Kinetics and Thermodynamics of this compound Synthesis

The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the structure of the reactants. For the synthesis of methyl benzoate, studies have shown that the reaction rate is dependent on these parameters. nih.govresearchgate.net In enzyme-catalyzed reactions, for example, the concentration of reactants can have a significant impact, with high concentrations of alcohol sometimes leading to enzyme inhibition. nih.gov

Photocleavage Mechanisms in Related Phenacyl and Pyridacyl Esters

While not phenacyl or pyridacyl esters themselves, understanding the photocleavage of these related compounds provides insight into the potential light-induced degradation pathways of aromatic esters. Phenacyl and pyridacyl esters are known to be photoremovable protecting groups for carboxylic acids. acs.orgnih.govresearchgate.net Upon irradiation, the excited ester undergoes a reaction, often involving hydrogen abstraction from a donor molecule like an alcohol, to form ketyl radicals. acs.orgacs.org

This initiation step can lead to a chain reaction process, resulting in the cleavage of the ester bond and the release of the carboxylic acid. acs.orgnih.gov The efficiency of this photocleavage can be influenced by the structure of the chromophore and the presence of additives. For instance, basic additives like pyridine (B92270) have been shown to increase the efficiency of photoreduction. acs.org The mechanism involves complex radical intermediates and can be sensitive to the reaction environment. nih.gov

Base-Catalyzed Reaction Pathways in Structurally Analogous Compounds

The ester linkage in this compound is susceptible to cleavage under basic conditions through a process known as saponification. libretexts.orglardbucket.org This base-promoted hydrolysis is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base, forming a carboxylate salt that is unreactive towards the alcohol. chemistrysteps.comlibretexts.org

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org The carbonyl group then reforms with the expulsion of the alkoxide (2-phenylethoxide in this case) as the leaving group. This is followed by a rapid acid-base reaction between the carboxylic acid and the alkoxide. libretexts.org

Novel Synthetic Approaches to this compound and Derivatives

The development of innovative synthetic methods for this compound and its derivatives is geared towards enhancing efficiency, reducing environmental impact, and improving product purity. These approaches move away from conventional esterification methods, which often involve stoichiometric amounts of strong acids and high temperatures, leading to unwanted byproducts and purification challenges.

Exploration of Sustainable and Green Chemistry Routes

The pursuit of sustainable and green synthetic routes for esters is a important area of research. While specific studies on this compound are not extensively documented, the principles applied to the synthesis of related esters provide a framework for its green production. Key strategies include the use of solid acid catalysts, solvent-free reaction conditions, and alternative, non-toxic reagents.

For instance, the synthesis of a related compound, phenyl ethyl methyl ether, has been successfully achieved using a Li/MgO solid base catalyst and dimethyl carbonate (DMC) as a green methylating agent and solvent. researchgate.net This approach avoids the use of hazardous chemicals and offers high conversion and selectivity. researchgate.net The use of solid acid catalysts, such as those based on zirconium, has also shown promise in the synthesis of methyl benzoate from various benzoic acids and methanol. researchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net

Solvent-free systems represent another significant advancement in green ester synthesis. In the enzymatic production of 2-phenylethyl acetate, a solvent-free system where one of the reactants also serves as the solvent has been shown to increase reactant concentrations, enhance volumetric productivity, and be more environmentally friendly. mdpi.com This approach eliminates the need for potentially harmful organic solvents and simplifies downstream processing. mdpi.com

The principles from these studies can be extrapolated to the synthesis of this compound. A potential green route could involve the direct esterification of 2-phenylethanol with 3-methylbenzoic acid using a reusable solid acid catalyst under solvent-free conditions. The reaction would likely proceed at an elevated temperature to drive the equilibrium towards the product side by removing water, a byproduct of the reaction.

Enzymatic and Biocatalytic Synthesis Considerations

Enzymatic and biocatalytic methods are at the forefront of green chemistry, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical synthesis. rsc.org Lipases and acyltransferases are the primary enzymes employed for the synthesis of esters. nih.govresearchgate.net

The enzymatic synthesis of a structurally similar ester, 2-phenylethyl acetate, has been extensively studied. Immobilized acyltransferase from Mycobacterium smegmatis has been used to catalyze the transesterification of 2-phenylethyl alcohol with vinyl acetate in an aqueous medium, achieving a high conversion rate of 99.17% in just 30 minutes. rsc.orgnih.gov The immobilization of the enzyme not only enhances its stability but also allows for its recycling over multiple batches, making the process more cost-effective. nih.gov

Similarly, Novozym® 435, an immobilized lipase, has been effectively used for the synthesis of 2-phenylethyl acetate via transesterification in both solvent-based and solvent-free systems. mdpi.comresearchgate.net In a continuous packed-bed reactor under solvent-free conditions, a molar conversion of over 99% was achieved. mdpi.com This demonstrates the potential for developing highly efficient and continuous biocatalytic processes for ester production. mdpi.com

For the synthesis of this compound, a similar enzymatic approach could be envisioned. This would involve the reaction of 2-phenylethanol with an activated form of 3-methylbenzoic acid, such as its vinyl or ethyl ester, in the presence of an immobilized lipase or acyltransferase. The choice of enzyme, acyl donor, and reaction conditions would be crucial for optimizing the yield and purity of the final product.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Esters

FeatureConventional SynthesisGreen Synthesis (including Enzymatic)
Catalyst Strong mineral acids (e.g., H₂SO₄)Solid acids, enzymes (lipases, acyltransferases)
Solvent Often requires organic solventsSolvent-free or green solvents (e.g., water, ionic liquids)
Reaction Conditions High temperatures, often harshMild temperatures and pressures
Byproducts Often produces significant waste and byproductsMinimal byproducts, often water or recyclable compounds
Selectivity Can be low, leading to side reactionsHigh chemo-, regio-, and enantioselectivity
Environmental Impact Higher environmental footprint, potential for pollutionLower environmental impact, more sustainable
Safety Use of corrosive and hazardous materialsGenerally safer processes and materials

The exploration of these novel synthetic methodologies holds the key to developing efficient, sustainable, and economically viable processes for the production of this compound and other valuable esters. Future research will likely focus on the design of highly active and stable catalysts, both chemical and biological, and the optimization of reaction conditions to maximize yield and minimize environmental impact.

Biosynthesis and Metabolic Engineering of 2 Phenylethyl 3 Methylbenzoate Analogs in Biological Systems

Precursor Pathways and Enzymatic Transformations

The assembly of 2-phenylethyl 3-methylbenzoate (B1238549) in a biological system necessitates the orchestrated action of several metabolic pathways and enzymes to synthesize and subsequently condense the alcohol and acid components.

Shikimate Pathway Contribution to Aromatic Precursor Synthesis

The foundation for the aromatic structures of both 2-phenylethanol (B73330) and 3-methylbenzoic acid is laid by the shikimate pathway. This central metabolic route in plants, bacteria, and fungi converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. researchgate.netnih.govresearchgate.net Chorismate is a critical branch-point metabolite, serving as the precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netebi.ac.uk In vascular plants, a significant portion, estimated to be at least 30% of photosynthetically fixed carbon, is channeled through this pathway, highlighting its metabolic importance. researchgate.netebi.ac.uk The biosynthesis of 2-phenylethyl 3-methylbenzoate is therefore fundamentally dependent on the carbon flux through the shikimate pathway to provide the necessary aromatic building blocks.

Phenylalanine Ammonia-Lyase (PAL) Mediated Pathways to Benzenoids

The primary precursor to the 2-phenylethanol moiety is the aromatic amino acid L-phenylalanine. The entry point into the vast array of phenylpropanoid and benzenoid compounds is most commonly catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comsigmaaldrich.comnih.gov PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. mdpi.comsigmaaldrich.com This reaction is a committed step in the phenylpropanoid pathway, which gives rise to a multitude of secondary metabolites, including lignin, flavonoids, and various volatile compounds. sigmaaldrich.comnih.gov The activity of PAL is often a key regulatory point in these pathways and can be induced by various stimuli such as light, wounding, and pathogen attack. sigmaaldrich.com From trans-cinnamic acid, a series of enzymatic reactions, including β-oxidation and non-β-oxidative pathways, can lead to the formation of benzoic acid and its derivatives, as well as the precursors for 2-phenylethanol. princeton.edunih.gov

Biosynthesis of 3-Methylbenzoic Acid and 2-Phenylethanol Moieties

2-Phenylethanol Biosynthesis: The production of 2-phenylethanol from L-phenylalanine can occur through several routes in plants and microorganisms. In many yeasts, the Ehrlich pathway is the primary route, where L-phenylalanine is first transaminated to phenylpyruvate. wikipedia.orgwikipedia.org Phenylpyruvate is then decarboxylated to phenylacetaldehyde (B1677652), which is subsequently reduced to 2-phenylethanol by an alcohol dehydrogenase. wikipedia.orgwikipedia.org In some plants, like rose, an alternative pathway exists where L-phenylalanine is converted to phenylacetaldehyde by the enzyme phenylacetaldehyde synthase (PAAS), which is then reduced to 2-phenylethanol by phenylacetaldehyde reductase (PAR). scribd.comnih.gov

3-Methylbenzoic Acid Biosynthesis: The natural biosynthesis of 3-methylbenzoic acid (m-toluic acid) is not well-established in plants or microorganisms. While it has been detected in some plants like wheat, a dedicated biosynthetic pathway has not been elucidated. wikipedia.org In laboratory and industrial settings, it is typically produced via chemical synthesis, for instance, through the oxidation of m-xylene. nih.govnih.gov For the biological production of this compound, an engineered pathway for 3-methylbenzoic acid would likely be required. This could potentially start from a methylated precursor, or through the modification of enzymes involved in benzoic acid biosynthesis to accept a methylated substrate. For example, some microorganisms can metabolize toluene, which could be a potential starting point for an engineered pathway. mdpi.com

Role of Benzoyl-CoA:Benzyl (B1604629) Alcohol/2-Phenylethanol Benzoyltransferase (BPBT) in Related Ester Formation

The final step in the formation of 2-phenylethyl benzoate (B1203000), a close analog of the target compound, is the esterification of 2-phenylethanol with an activated benzoic acid derivative. In petunia flowers, the enzyme benzoyl-CoA:benzyl alcohol/2-phenylethanol benzoyltransferase (BPBT) has been identified and characterized. researchgate.netfrontiersin.org This enzyme catalyzes the transfer of the benzoyl group from benzoyl-CoA to an alcohol acceptor. researchgate.net

Crucially, BPBT from Petunia hybrida has been shown to utilize both benzyl alcohol and 2-phenylethanol as substrates, producing benzyl benzoate and 2-phenylethyl benzoate, respectively. researchgate.netfrontiersin.org The enzyme exhibits a broad substrate specificity for the alcohol moiety and can also utilize other acyl-CoAs, albeit at lower rates than benzoyl-CoA. researchgate.netebi.ac.uk This promiscuity makes BPBT and similar acyltransferases prime candidates for the metabolic engineering of novel ester production, including this compound, provided that 3-methylbenzoyl-CoA can be supplied as a substrate.

Table 1: Substrate Specificity of Petunia hybrida BPBT

Acyl-CoA Donor Alcohol Acceptor Relative Activity (%) Reference
Benzoyl-CoA Benzyl alcohol 100 researchgate.net
Benzoyl-CoA 2-Phenylethanol High activity researchgate.netebi.ac.uk
Butyryl-CoA Benzyl alcohol 40 researchgate.net
Hexanoyl-CoA Benzyl alcohol 31 researchgate.net

Activity of Acyltransferases and Methyltransferases in Volatile Ester Biosynthesis

The biosynthesis of a wide variety of volatile esters in plants and microbes is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD superfamily. nih.gov These enzymes facilitate the condensation of an acyl-CoA with an alcohol to form an ester. nih.gov The diversity of esters found in nature is a direct result of the varied substrate specificities of different AATs for both the acyl-CoA and alcohol. nih.gov Metabolic engineering efforts have successfully utilized AATs to produce novel esters. For instance, expressing an alcohol acetyltransferase (ATF1) from Saccharomyces cerevisiae in E. coli has enabled the production of 2-phenylethyl acetate (B1210297). researchgate.netnih.gov This demonstrates the potential for using AATs in a modular fashion to create new ester products.

Methyltransferases are another class of enzymes crucial for modifying aromatic compounds, including benzoic acid derivatives. princeton.edu While not directly involved in the esterification step, they could play a role in an engineered pathway for 3-methylbenzoic acid by adding a methyl group to a benzoic acid precursor.

Regulation of Biosynthetic Flux for Volatile Benzenoids and Phenylpropanoids

The production of volatile benzenoids and phenylpropanoids, including the precursors to this compound, is tightly regulated at multiple levels. The expression of key biosynthetic genes, such as PAL and those in the shikimate pathway, is often controlled by developmental cues, circadian rhythms, and environmental factors like light and temperature. nih.govfrontiersin.org For example, in petunia, the emission of volatile benzenoids follows a rhythmic pattern, which correlates with the transcript levels of biosynthetic genes. frontiersin.org

Transcriptional and Post-Transcriptional Control Mechanisms

The biosynthesis of volatile organic compounds (VOCs), including aromatic esters, is a tightly regulated process controlled at multiple levels to ensure their production in specific tissues, at particular developmental stages, and in response to environmental cues. tandfonline.comnih.gov

Transcriptional Regulation: The expression of genes encoding the enzymes for volatile synthesis is a key control point. nih.gov In plants, numerous transcription factors (TFs), particularly from the R2R3-MYB family, are known to regulate the genes involved in the phenylpropanoid pathway, which produces the precursors for many aromatic compounds. tandfonline.com For instance, in petunias, several R2R3-MYB TFs orchestrate the expression of genes leading to a unique blend of floral volatiles. tandfonline.com Similarly, in roses, the transcription factor PAP1 has been shown to enhance the emission of certain terpenes, demonstrating the role of TFs in controlling specific branches of volatile synthesis. mdpi.com The expression of these regulatory and biosynthetic genes is often spatially and temporally specific, peaking, for example, at anthesis (flower opening) to coincide with pollinator activity. tandfonline.comnih.gov The circadian clock also plays a crucial role, epigenetically regulating the expression of key biosynthetic genes, leading to rhythmic emissions of volatiles. mdpi.comresearchgate.net

Post-Transcriptional and Post-Translational Regulation: Beyond transcription, gene expression can be modulated at the post-transcriptional level. This can involve alternative splicing of gene transcripts or regulation by non-coding RNAs, which can affect the stability or translation of messenger RNAs (mRNAs) for biosynthetic enzymes. mdpi.comresearchgate.net Furthermore, the activity of the enzymes themselves can be regulated post-translationally. This includes phosphorylation, which can alter enzyme activity, or feedback inhibition, where the final product of a pathway inhibits an early enzyme, thus controlling the metabolic flux. For example, in Escherichia coli, the enzyme chorismate mutase-prephenate dehydrogenase, crucial for L-phenylalanine synthesis, is feedback-inhibited by L-phenylalanine itself. nih.gov

Substrate Availability and Metabolic Branching Points

The production of this compound is fundamentally dependent on the supply of its two precursors: 2-phenylethanol and 3-methylbenzoyl-CoA. The availability of these substrates is governed by the flux through central metabolic pathways and the competition at key branching points.

2-Phenylethanol Biosynthesis: The primary route to 2-phenylethanol in both yeast and plants is the Ehrlich pathway, which starts with the amino acid L-phenylalanine. mdpi.complos.org L-phenylalanine is first transaminated to phenylpyruvate, then decarboxylated to phenylacetaldehyde, and finally reduced to 2-phenylethanol. mdpi.com The availability of L-phenylalanine is a critical limiting factor. L-phenylalanine itself is synthesized via the shikimate pathway, which begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov Therefore, the flux towards 2-phenylethanol is in direct competition with other pathways that utilize these primary metabolites.

3-Methylbenzoic Acid Biosynthesis: The biosynthesis of 3-methylbenzoic acid is less commonly detailed but is expected to derive from the shikimate pathway as well, branching off at chorismate. Chorismate is a critical metabolic node, serving as the precursor for all three aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of other secondary metabolites. nih.govnih.gov The synthesis of a benzoate derivative like 3-methylbenzoic acid would require a dedicated set of enzymes to divert flux from the common aromatic amino acid pathway.

The competition for these precursors at metabolic branching points is a key determinant of the final product profile. For example, in Saccharomyces cerevisiae, if L-phenylalanine is the sole nitrogen source, the Ehrlich pathway is favored, leading to higher 2-phenylethanol production. nih.gov However, in the presence of more easily assimilated nitrogen sources, L-phenylalanine metabolism can be redirected. nih.gov

Metabolic Engineering Strategies for Modulating Ester Production

The microbial production of aromatic esters like this compound offers a sustainable alternative to chemical synthesis. tudelft.nl Metabolic engineering provides a powerful toolkit to enhance the production of these valuable compounds in model organisms like Escherichia coli and Saccharomyces cerevisiae. nih.govtudelft.nl

Genetic Manipulation of Biosynthetic Enzymes in Model Organisms

A primary strategy in metabolic engineering is the targeted manipulation of genes encoding key enzymes in the biosynthetic pathway. This often involves overexpression of rate-limiting enzymes or deletion of enzymes in competing pathways.

Enhancing Precursor Supply: To increase the availability of 2-phenylethanol, engineers have focused on boosting the flux through the L-phenylalanine and Ehrlich pathways. This includes:

Overexpressing feedback-resistant enzymes: In E. coli, the native enzymes for L-phenylalanine synthesis, AroG and PheA, are subject to feedback inhibition. acs.org Expressing mutated, feedback-resistant versions (aroGfbr and pheAfbr) significantly increases the production of the precursor phenylpyruvate. acs.org

Deleting competing pathways: The conversion of phenylacetaldehyde to phenylacetic acid is a major competing reaction that reduces the yield of 2-phenylethanol. Deleting the gene responsible for this conversion, such as feaB in E. coli, has been shown to increase 2-phenylethanol titers. nih.govnih.gov

Optimizing enzyme expression: In S. cerevisiae, overexpressing the key enzymes of the Ehrlich pathway, namely the transaminase (Aro9) and the decarboxylase (Aro10), significantly boosts 2-phenylethanol production. nih.gov Further improvements have been achieved by overexpressing the transcription factor Aro80, which upregulates the endogenous ARO9 and ARO10 genes. nih.gov

Optimizing the Esterification Step: The final condensation step is catalyzed by alcohol acyltransferases (AATs). The choice and engineering of this enzyme are critical.

AAT Selection: Different AATs exhibit varying substrate specificities. For instance, the S. cerevisiae AAT, Atf1, can efficiently esterify 2-phenylethanol to produce 2-phenylethyl acetate. acs.org Identifying an AAT that readily accepts both 2-phenylethanol and an aromatic acyl-CoA like 3-methylbenzoyl-CoA is crucial for producing the target compound.

Enzyme Engineering: The substrate specificity of AATs can be altered through protein engineering. High-throughput screening platforms have been developed to rapidly identify AAT variants with improved activity for specific "designer" esters. nih.govresearchgate.net

The table below summarizes some genetic manipulations in E. coli and S. cerevisiae aimed at improving the production of 2-phenylethanol and its acetate ester, illustrating principles applicable to this compound.

Organism Genetic Modification Target Compound Reported Improvement Reference
Escherichia coliOverexpression of feedback-resistant aroG and pheAPhenylpyruvateIncreased precursor for 2-PE acs.org
Escherichia coliDeletion of feaB (phenylacetaldehyde dehydrogenase)2-PhenylethanolIncreased 2-PE titer from 0.76 g/L to 1.75 g/L nih.govnih.gov
Escherichia coliKnockout of crr and pykF to increase PEP availability2-Phenylethanol~35% increase in titer, up to 2.36 g/L nih.govnih.gov
Saccharomyces cerevisiaeOverexpression of ARO9 and ARO102-PhenylethanolSignificant increase in 2-PE production nih.gov
Saccharomyces cerevisiaeDeletion of ALD3 (aldehyde dehydrogenase)2-PhenylethanolIncreased 2-PE production to 4.8 g/L nih.gov
Escherichia coliOverexpression of atf1 from S. cerevisiae2-Phenylethyl acetateProduction of 687 mg/L 2-PEAc from glucose acs.org

Heterologous Expression Systems for this compound Production

Heterologous expression, the expression of genes in a non-native host, is a cornerstone of modern biotechnology and is essential for producing complex plant-derived compounds like this compound in microbes. nih.govspringernature.com Model organisms like E. coli and S. cerevisiae are often chosen as hosts due to their well-understood genetics, rapid growth, and established fermentation processes. tudelft.nl

The production of this compound in a heterologous host would require the introduction of a complete biosynthetic pathway. This would involve:

Establishing the 2-phenylethanol pathway: If the host does not naturally produce sufficient L-phenylalanine, genes for the shikimate pathway and the Ehrlich pathway would need to be introduced or upregulated. For instance, the Ehrlich pathway from S. cerevisiae has been successfully expressed in E. coli to produce 2-phenylethanol from glucose. nih.govnih.gov

Establishing the 3-methylbenzoic acid pathway: This is more challenging as the specific plant genes for this pathway would first need to be identified. Once identified, these genes would be introduced into the microbial host to convert a central metabolite like chorismate into 3-methylbenzoic acid.

Introducing a suitable Alcohol Acyltransferase (AAT): A key step is the expression of an AAT that can efficiently link the two precursors. Plant AATs, such as those from apple or melon, are known to produce a wide variety of esters and could be candidates. researchgate.net The S. cerevisiae Atf1 enzyme is also a possibility, given its known activity with 2-phenylethanol. acs.org

The table below presents examples of heterologous expression systems used to produce aromatic compounds, highlighting the potential for engineering a host for this compound production.

Host Organism Heterologous Genes Expressed Product Titer/Yield Reference
Escherichia coliEhrlich pathway genes2-Phenylethanol2.28 g/L from glucose nih.gov
Saccharomyces cerevisiaeFusion protein (tyrB, kdcA, ADH2)2-Phenylethanol3.14 g/L from L-phenylalanine nih.gov
Escherichia coliS. cerevisiae Atf1 (Alcohol Acetyltransferase)2-Phenylethyl acetate687 mg/L from glucose acs.org
YeastPlant triterpene biosynthetic genesTriterpenoids- nih.gov
ArabidopsisCER2 and CER2-LIKE genes in yeastFatty Acyl-CoAAltered acyl chain length mdpi.com

By combining these strategies—enhancing precursor supply, removing competing pathways, and expressing a robust heterologous pathway—it is feasible to engineer microbial systems for the efficient and sustainable production of specific aromatic esters like this compound.

Advanced Analytical Chemistry Methodologies for 2 Phenylethyl 3 Methylbenzoate Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the separation of 2-Phenylethyl 3-methylbenzoate (B1238549) from other volatile and semi-volatile compounds. The choice of technique and detector is paramount for achieving the desired resolution, sensitivity, and accuracy.

Gas Chromatography (GC) with Various Detection Modalities

Gas chromatography is the premier technique for the analysis of volatile esters like 2-Phenylethyl 3-methylbenzoate. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Typical GC Parameters:

For the analysis of aromatic esters, a non-polar or mid-polar capillary column is generally employed. A common choice would be a column coated with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent) or a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or equivalent). The oven temperature program is crucial for achieving good separation and peak shape. A typical program would start at a lower temperature to trap the analytes, followed by a ramp to a higher temperature to elute the compounds based on their boiling points and interaction with the stationary phase.

Detection Modalities:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range. It is a robust and reliable choice for the quantification of this compound when its identity has been confirmed by other means.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, making it a powerful tool for the definitive identification of this compound. This is discussed in more detail in section 4.2.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

While GC is the more common technique for volatile esters, HPLC and its high-pressure counterpart, UHPLC, can be employed, particularly for less volatile or thermally labile compounds, or for analyses where derivatization is undesirable.

For a non-polar compound like this compound, a reversed-phase HPLC method would be appropriate. This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection in HPLC/UHPLC:

UV-Vis Detector: The presence of aromatic rings in this compound allows for its detection by UV-Vis spectroscopy. The wavelength of maximum absorbance (λmax) would need to be determined to optimize sensitivity.

Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, enabling both identification and quantification in complex samples.

Comprehensive Multi-Dimensional Gas and Liquid Chromatography

For extremely complex samples containing numerous structurally similar compounds, one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by employing two columns with different stationary phase selectivities. nih.govcopernicus.orgnih.govmdpi.com In a typical GC×GC setup for fragrance analysis, a non-polar column in the first dimension separates compounds by boiling point, and a polar column in the second dimension provides separation based on polarity. copernicus.org This technique would be highly effective in resolving this compound from its isomers and other components in essential oils or fragrance mixtures. nih.gov

Similarly, comprehensive two-dimensional liquid chromatography (LC×LC) can be applied for non-volatile or complex liquid samples, providing a higher peak capacity than conventional HPLC.

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of organic molecules. When coupled with chromatographic separation, it provides a powerful analytical platform for the analysis of this compound.

Advanced Ionization Techniques (EI, CI, ESI, DART)

The choice of ionization technique is critical as it determines the type of ions produced and the extent of fragmentation, which in turn dictates the information that can be obtained.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for library matching and structural elucidation. While a specific EI spectrum for this compound is not publicly available, the expected fragmentation pattern can be inferred from its isomers, 2-phenylethyl benzoate (B1203000) and phenyl 3-methylbenzoate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-Phenylethyl benzoateC₁₅H₁₄O₂226.27105, 104, 77, 91, 51
Phenyl 3-methylbenzoateC₁₄H₁₂O₂212.24119, 91, 65

Data sourced from NIST WebBook and PubChem. nist.govnih.govnih.gov

For this compound, characteristic fragments would likely include ions corresponding to the 3-methylbenzoyl cation (m/z 119) and the phenylethyl moiety (e.g., tropylium (B1234903) ion at m/z 91).

Chemical Ionization (CI): CI is a softer ionization technique that uses a reagent gas to produce protonated molecules ([M+H]⁺) with less fragmentation than EI. This is particularly useful for confirming the molecular weight of the analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique primarily used for polar and large molecules, and it is the standard for LC-MS. For a relatively non-polar ester, ESI may be less efficient but can be used to generate protonated molecules or adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. getenviropass.combruker.comwikipedia.orgnih.gov It typically produces protonated molecules with little fragmentation, making it suitable for rapid screening and molecular weight determination. jeolusa.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with errors of less than 5 ppm). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the identity of this compound and distinguishing it from isobaric interferences.

Tandem Mass Spectrometry (MS/MS):

MS/MS involves the isolation of a specific ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum provides detailed structural information and can be used to confirm the connectivity of the atoms within the molecule. For this compound, MS/MS could be used to fragment the parent ion and observe the characteristic daughter ions, such as the 3-methylbenzoyl cation and ions related to the phenylethyl group, providing unambiguous structural confirmation.

Quantitative Mass Spectrometry for Metabolomic Profiling

Quantitative mass spectrometry (MS) stands as a cornerstone for the metabolomic profiling of compounds like this compound. In complex biological or environmental samples, identifying and quantifying specific small molecules is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful technique for the analysis of volatile and semi-volatile compounds such as esters. researchgate.net

In a typical metabolomics workflow, after appropriate sample preparation, the extract is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For quantitative analysis, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed. These methods offer high sensitivity and selectivity by focusing the mass spectrometer on specific ions characteristic of the target analyte. By using isotopically labeled internal standards, precise and accurate quantification of this compound in a sample can be achieved. Nontargeted metabolomics approaches can also be utilized to identify a wide array of metabolites in a sample, which could include this compound, and assess their relative abundance changes in response to various stimuli. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and chemical environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete assignment of proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the phenylethyl and 3-methylbenzoyl moieties. Based on the analysis of similar compounds, such as benzyl (B1604629) 3-methylbenzoate, the aromatic protons of the 3-methylbenzoyl group would appear in the downfield region (around 7.0-8.0 ppm). rsc.org The protons of the phenylethyl group would also reside in the aromatic region (around 7.2-7.4 ppm), while the methylene (B1212753) protons adjacent to the ester oxygen and the phenyl group would appear as triplets at approximately 4.4 ppm and 3.0 ppm, respectively. The methyl group on the benzoate ring would present as a singlet around 2.4 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of 166-167 ppm. rsc.org The aromatic carbons would appear between 125 and 140 ppm, and the methylene carbons of the phenylethyl group would be observed around 65 ppm and 35 ppm. The methyl carbon on the benzoate ring would have a characteristic chemical shift of approximately 21 ppm. rsc.org

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as the methylene protons of the phenylethyl group and the aromatic protons on both rings.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the phenylethyl and 3-methylbenzoyl moieties through the ester linkage, by observing a correlation between the methylene protons of the phenylethyl group and the carbonyl carbon of the benzoate group.

A summary of predicted NMR data is presented below:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~166.5
Aromatic (3-methylbenzoyl)~7.3 - 7.9~128 - 138
Aromatic (phenylethyl)~7.2 - 7.3~126 - 138
Methylene (-O-CH₂-)~4.5 (t)~65
Methylene (-CH₂-Ph)~3.0 (t)~35
Methyl (-CH₃)~2.4 (s)~21

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a compound based on the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group in the region of 1710-1730 cm⁻¹. nist.govresearchgate.net The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring breathing vibrations are often strong in Raman spectra and would be expected in the fingerprint region. The symmetric stretching of the benzene (B151609) rings would also give rise to characteristic Raman bands. sapub.orgijtsrd.com

A table of expected vibrational frequencies is provided below:

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~3030 - 3080~3030 - 3080
Aliphatic C-H Stretch~2850 - 2960~2850 - 2960
C=O Stretch (Ester)~1715~1715
Aromatic C=C Stretch~1450 - 1600~1450 - 1600
C-O Stretch (Ester)~1100 - 1300~1100 - 1300

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and chromophores of a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the two aromatic rings. The benzoyl chromophore typically exhibits a strong π → π* transition at around 230 nm and a weaker n → π* transition at a longer wavelength, which may be obscured by the stronger bands. The presence of the methyl group on the benzoate ring is expected to have a minor effect on the absorption maxima. The isolated phenyl group of the phenylethyl moiety will also contribute to the absorption in the UV region.

Fluorescence Spectroscopy: While many aromatic esters are not strongly fluorescent, the presence of two phenyl rings in this compound suggests that it may exhibit some fluorescence upon excitation at an appropriate wavelength. The emission spectrum would likely be broad and centered at a wavelength longer than the absorption maximum, providing information about the excited state of the molecule. The quantum yield of fluorescence would be a key parameter to determine the efficiency of the emission process.

Crystal Structure Determination of this compound and Analogues

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the analysis of its analogue, 2-oxo-2-phenylethyl benzoate, provides valuable insights. The crystal structure of this analogue reveals that the terminal phenyl rings are oriented at a significant dihedral angle to each other. nih.govresearchgate.net In the crystal packing, intermolecular hydrogen bonds can play a significant role in stabilizing the structure. nih.gov For this compound, if a suitable crystal can be grown, X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as π-π stacking and van der Waals forces that govern its solid-state packing.

Sophisticated Sample Preparation and Extraction Protocols

The accuracy and reliability of the analytical characterization of this compound heavily depend on the sample preparation and extraction protocols. The choice of method is dictated by the sample matrix (e.g., biological fluid, plant tissue, food product) and the concentration of the analyte.

For the analysis of volatile and semi-volatile compounds like this compound from complex matrices, several sophisticated extraction techniques can be employed prior to GC-MS analysis:

Liquid-Liquid Extraction (LLE): This is a classic method where the sample is partitioned between two immiscible solvents. For extracting this compound from aqueous samples, an organic solvent such as dichloromethane (B109758) or hexane (B92381) would be used. mdpi.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE offers higher selectivity and concentration factors compared to LLE.

Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The analytes partition into the coating and are then thermally desorbed in the injector of a gas chromatograph. This is a solvent-free, sensitive, and often automated technique.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE step is used to remove interfering matrix components. This method is widely used for the analysis of pesticides and other contaminants in food and agricultural products. researchgate.net

The optimization of extraction parameters such as solvent type, pH, extraction time, and temperature is critical to achieve high recovery and minimize matrix effects.

Solid-Phase Extraction (SPE) and Pressurized Liquid Extraction (PLE)

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique that utilizes a solid sorbent to isolate, concentrate, and purify analytes from a liquid sample. phenomenex.comsigmaaldrich.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent. Interfering compounds can be washed away, and the analyte of interest, such as this compound, can be selectively eluted with a suitable solvent. phenomenex.com This technique is valued for its ability to improve the reliability and longevity of chromatographic systems. sigmaaldrich.com

For a relatively non-polar ester like this compound, a reversed-phase SPE mechanism is typically employed. Sorbents such as silica-based C18 or polymeric materials are effective for this purpose. phenomenex.comnih.gov A phenyl-based sorbent could also be particularly effective due to the aromatic nature of the compound, offering selectivity through π−π interactions. phenomenex.com A typical SPE method involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte.

Interactive Table 1: Hypothetical SPE Method Development for this compound

StepSolvent/SolutionPurposeRationale for this compound
Condition 1 mL MethanolTo wet the sorbent and activate the functional groups.Prepares the non-polar sorbent for interaction with the aqueous sample.
Equilibrate 1 mL Deionized WaterTo create a compatible environment for the sample.Prevents premature elution of the analyte when the sample is loaded.
Load Pre-treated SampleTo adsorb the analyte onto the sorbent.The hydrophobic nature of the compound will cause it to be retained on the non-polar sorbent.
Wash 1 mL 5% Methanol in WaterTo remove polar interferences.Removes water-soluble impurities while the target analyte remains bound to the sorbent.
Elute 1 mL Methanol or Ethyl Acetate (B1210297)To desorb the analyte from the sorbent.A strong organic solvent disrupts the hydrophobic interactions, releasing the compound for collection.

This table presents a generalized starting point for method development. Optimization of solvent volumes and compositions may be required for specific sample matrices. phenomenex.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a powerful technique for extracting compounds from solid and semi-solid samples. nih.gov PLE utilizes solvents at elevated temperatures (e.g., 50–200 °C) and pressures (e.g., 10 MPa) to maintain the solvent in its liquid state above its boiling point. nih.govmdpi.com These conditions decrease solvent viscosity and surface tension while increasing analyte solubility and mass transfer rates, resulting in faster and more efficient extractions compared to traditional methods like Soxhlet. nih.govcsic.es For the extraction of this compound from a solid matrix (such as a plant or polymer), solvents like ethanol, ethyl acetate, or mixtures thereof could be employed, with the temperature being a critical parameter to optimize for extraction yield. csic.es

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE)

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique. It uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be directly immersed in a liquid sample or exposed to the headspace above a liquid or solid sample. nih.govnih.gov For a semi-volatile compound like this compound, a fiber with a non-polar coating, such as polydimethylsiloxane (B3030410) (PDMS), or a mixed-phase coating like PDMS/Divinylbenzene (DVB), would be suitable. nih.gov After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Stir Bar Sorptive Extraction (SBSE) is a similar technique to SPME but offers significantly higher sensitivity due to a much larger volume of the sorptive phase. sigmaaldrich.com Instead of a small fiber, SBSE employs a magnetic stir bar coated with a thick film of sorbent, typically PDMS. sigmaaldrich.comtue.nl The stir bar is placed in the sample (usually 10-250 mL) and stirred for a set time to allow for the partitioning of analytes into the coating. tue.nl This method is exceptionally effective for the enrichment of organic compounds from aqueous matrices, achieving very low detection limits. sigmaaldrich.comtue.nl After extraction, the stir bar is removed, rinsed, dried, and thermally desorbed for GC-MS analysis. Given its principles, SBSE is highly suitable for trace-level analysis of this compound in environmental water or beverage samples.

Interactive Table 2: Theoretical Comparison of SPME and SBSE for Trace Analysis of this compound

FeatureSolid-Phase Microextraction (SPME)Stir Bar Sorptive Extraction (SBSE)
Sorbent Volume ~0.5 µL50 - 250 µL
Phase Ratio High (Sample Volume / Sorbent Volume)Low (Sample Volume / Sorbent Volume)
Sensitivity Good (ng/L to µg/L)Excellent (sub-ng/L to ng/L) tue.nl
Extraction Principle Equilibrium-based partitioningSorptive extraction based on partitioning coefficient sigmaaldrich.com
Primary Application Screening, semi-quantitative analysisUltra-trace quantitative analysis epa.gov
Hardware Coated Fiber AssemblyCoated Magnetic Stir Bar

Headspace Analysis (Static and Dynamic) for Volatile Emission Studies

Headspace analysis is the investigation of the volatile components present in the gas phase above a solid or liquid sample. As an ester, this compound is expected to have sufficient volatility to be amenable to this technique, making it ideal for profiling its aroma contribution or emission from a sample matrix.

Static Headspace Analysis is an equilibrium-based technique. A sample is placed in a sealed vial and heated to allow volatile compounds to partition between the sample and the gas phase (headspace). Once equilibrium is reached, a portion of the headspace gas is removed with a syringe and injected directly into a GC system. This method is simple, rapid, and easily automated.

Dynamic Headspace Analysis , often referred to as "purge-and-trap," is a more sensitive technique that involves actively purging the headspace with an inert gas (like helium or nitrogen). The gas strips the volatile compounds from the sample, and they are then concentrated on an adsorbent trap. After the sampling period, the trap is rapidly heated, and the desorbed analytes are swept into the GC for analysis. This pre-concentration step allows for the detection of trace and ultra-trace level volatiles. Both SPME and SBSE can be used as dynamic headspace sampling techniques, where the fiber or stir bar is placed in the headspace to adsorb emitted volatiles. sigmaaldrich.com

Chemometrics and Statistical Modeling for Complex Data Interpretation

When this compound is a component within a complex mixture, such as an essential oil or a food product, the analytical data generated (e.g., a chromatogram) can be incredibly complex. Chemometrics and statistical modeling provide the tools to extract meaningful information from this data.

Multivariate Data Analysis for Chemical Fingerprinting

Principal Component Analysis (PCA): An unsupervised pattern recognition technique that reduces the dimensionality of the data. It can be used to visualize trends and groupings within a set of samples, potentially highlighting how the concentration of this compound and other compounds contributes to sample differentiation.

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to build a model that separates samples into predefined classes. For instance, it could be used to distinguish between different botanical sources or processing batches based on their chemical profiles, where this compound might be identified as a key discriminating variable.

Metabolomics and Flux Analysis Applications

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. If this compound is identified as a plant metabolite or is involved in a biological process, metabolomics provides a framework for understanding its function and interactions. Using the advanced extraction and analytical techniques described above, researchers can quantify the compound and related metabolites in response to various stimuli. This can reveal its role in signaling pathways or as a biomarker for a particular physiological state.

Flux analysis , or metabolic flux analysis, is a more advanced application that aims to quantify the rates (fluxes) of metabolic reactions within a biological network. While there is no specific research on this for this compound, if its biosynthetic pathway were known, stable isotope labeling studies could theoretically be designed. By feeding an organism a labeled precursor, one could trace the label's incorporation into this compound and other downstream metabolites. This would provide quantitative insights into the production and turnover rates of the compound within a living system.

Theoretical and Computational Studies of 2 Phenylethyl 3 Methylbenzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic structure, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 2-phenylethyl 3-methylbenzoate (B1238549), a DFT analysis would provide critical insights.

A typical DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. Following optimization, calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-phenylethyl 3-methylbenzoate, the MEP would likely show negative potential around the oxygen atoms of the ester group and the π-systems of the aromatic rings, indicating sites susceptible to electrophilic attack.

Hypothetical DFT Results for this compound

ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest energy electrons, indicating the ability to donate electrons.
LUMO Energy -1.2 eVEnergy of the lowest energy electron acceptor orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap 5.3 eVIndicates high kinetic stability and low reactivity.
Dipole Moment 2.1 DA non-zero dipole moment suggests an asymmetric charge distribution.

Investigation of Reaction Mechanisms and Transition States

DFT is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, one could study its hydrolysis—the reaction with water to form 3-methylbenzoic acid and 2-phenylethanol (B73330). DFT calculations could model the stepwise mechanism, including the initial nucleophilic attack of water on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final proton transfer and bond cleavage. The calculated activation energy, which is the energy difference between the reactants and the transition state, would provide a quantitative measure of how fast the reaction is likely to occur.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for understanding electronic properties, they are computationally expensive for large systems or long-timescale phenomena. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms over time, are better suited for studying the conformational flexibility and intermolecular interactions of molecules like this compound.

Exploration of Rotational Isomers and Flexibility

The structure of this compound contains several rotatable single bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape of the molecule by simulating its dynamic behavior over nanoseconds or even microseconds.

Intermolecular Interactions in Various Environments

MD simulations are particularly powerful for studying how a molecule interacts with its environment. By placing the this compound molecule in a simulation box filled with a solvent, such as water or an organic solvent, one can study the intermolecular forces at play.

These simulations can reveal detailed information about solvation, including the formation of hydrogen bonds (if applicable) and van der Waals interactions between the solute and solvent molecules. Understanding these interactions is crucial for predicting the molecule's solubility and how it will behave in different chemical environments.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a bridge between the accuracy of QM and the efficiency of MD. In a QM/MM simulation, the chemically active part of a system (e.g., the reacting center) is treated with a high-level QM method, while the remainder of the system (e.g., the solvent or a large protein) is treated with a more computationally efficient MM force field.

For a reaction of this compound in a solvent, a QM/MM approach would be ideal. The ester itself could be treated with DFT to accurately model the bond-breaking and bond-forming processes of the reaction, while the surrounding solvent molecules would be treated with classical mechanics. This approach provides a more realistic and accurate description of the reaction than a gas-phase QM calculation or a purely classical MD simulation.

Modeling of Enzymatic Reaction Mechanisms in Biosynthesis

The biosynthesis of esters like this compound is often catalyzed by enzymes from the acyltransferase family, which facilitate the transfer of an acyl group from a donor molecule to an alcohol. In plants, the biosynthesis of related benzenoid esters originates from phenylalanine, which is converted to a precursor like benzoyl-CoA. frontiersin.org The final step in the formation of this compound would likely involve the enzymatic reaction between 3-methylbenzoyl-CoA and 2-phenylethanol.

Computational modeling, particularly quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to investigate the precise mechanism of this enzymatic reaction. These models allow researchers to simulate the bond-breaking and bond-forming events within the enzyme's active site. For instance, a hypothetical reaction mechanism for the biosynthesis of this compound catalyzed by a BAHD acyltransferase could be modeled to understand the transition states and activation energies involved.

Table 1: Hypothetical Energy Profile for the Enzymatic Synthesis of this compound

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Binding of 3-methylbenzoyl-CoA and 2-phenylethanol-
2Nucleophilic attack of 2-phenylethanol on the thioester15.2
3Formation of the tetrahedral intermediate-
4Release of Coenzyme A and this compound8.5

This table presents hypothetical data for illustrative purposes, based on typical values obtained from QM/MM simulations of similar enzymatic reactions.

Simulations of Ligand-Protein Interactions

Understanding how this compound interacts with proteins is crucial, particularly in the context of its biosynthesis and potential biological activities. Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing a dynamic view of the interactions between a ligand and a protein over time. rsc.orgresearchgate.net These simulations can reveal the stability of the ligand within the binding pocket, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. tue.nl

For example, MD simulations could be used to study the interaction of this compound with the active site of the acyltransferase responsible for its synthesis. The results of such simulations can be analyzed to determine the binding free energy, which is a measure of the affinity of the ligand for the protein.

Table 2: Simulated Interaction Parameters for this compound with a Hypothetical Acyltransferase

ParameterValue
Binding Free Energy (ΔG_bind)-8.5 kcal/mol
Root Mean Square Deviation (RMSD) of Ligand1.2 Å
Key Interacting ResiduesHis158, Trp162, Phe394
Predominant Interaction TypesHydrophobic, Pi-Pi stacking

This table contains representative data that would be generated from molecular dynamics simulations.

Computational Approaches to Enzyme Mechanism and Substrate Specificity

Computational methods are instrumental in understanding why an enzyme acts on specific substrates and the intricate details of its catalytic mechanism.

Docking Studies for Enzyme-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.orgnih.gov In the context of this compound, docking studies can be used to predict how its precursors, 3-methylbenzoyl-CoA and 2-phenylethanol, bind to the active site of the synthesizing enzyme. The docking score, an estimation of the binding affinity, can help in identifying the most likely binding poses. bohrium.com

Table 3: Representative Docking Scores for Substrates of a Hypothetical Acyltransferase

SubstrateDocking Score (kcal/mol)Predicted Interacting Residues
3-methylbenzoyl-CoA-9.2His158, Arg280, Tyr390
2-phenylethanol-6.8Trp162, Phe394, Ile401
Benzoyl-CoA (for comparison)-8.7His158, Arg280, Tyr390
Ethanol (for comparison)-4.5Trp162, Ile401

The data in this table is illustrative of typical results from molecular docking studies.

Prediction of Catalytic Residues and Reaction Pathways

Identifying the specific amino acid residues within an enzyme's active site that are directly involved in the catalytic process is a key goal of computational enzymology. nih.gov Various computational tools and algorithms can analyze the protein's structure and sequence to predict these catalytic residues. Methods often rely on factors such as residue conservation, solvent accessibility, and the presence of specific structural motifs. nih.gov

Once potential catalytic residues are identified, their roles in the reaction pathway can be investigated using methods like QM/MM simulations. This allows for a detailed exploration of the proton transfer steps, nucleophilic attacks, and other chemical events that constitute the enzymatic reaction.

Predictive Modeling for Materials Science Applications

The structural features of this compound, including its aromatic rings and ester linkage, suggest its potential use as a monomer in the synthesis of novel polymers. Computational modeling can be a valuable tool in predicting the properties of such polymers before they are synthesized. researchgate.net

Simulation of Polymerization and Material Properties

Molecular dynamics and other simulation techniques can be used to model the polymerization process of this compound. By simulating the growth of polymer chains and their subsequent interactions, it is possible to predict various macroscopic properties of the resulting material. bohrium.comeasychair.orgresearchgate.net These properties can include mechanical strength, thermal stability, and optical characteristics. Quantitative structure-property relationship (QSPR) models can also be developed to correlate the chemical structure of the monomer with the properties of the polymer. researchgate.net

Table 4: Predicted Properties of a Hypothetical Polymer Derived from this compound

PropertyPredicted Value
Glass Transition Temperature (Tg)125 °C
Young's Modulus3.5 GPa
Refractive Index1.58
Thermal Decomposition Temperature380 °C

This table presents hypothetical data based on predictive modeling for polymer properties.

Research Findings on this compound in Material Design Remain Undisclosed

Extensive searches for published theoretical and computational studies concerning the design of novel materials incorporating this compound moieties have yielded no specific research findings. Currently, there is a notable absence of publicly available scientific literature, including detailed research data or data tables, that focuses on the application of this specific chemical compound in the field of material science and crystal engineering.

While the broader fields of computational chemistry and material design actively explore a vast range of organic molecules for the development of new materials, specific studies on this compound appear to be either non-existent in the public domain or not yet published. The principles of crystal engineering often involve modifying molecular structures to control their assembly in the solid state, thereby tuning the material's properties. However, the application of these principles to the this compound structure is not documented in available research.

Consequently, without access to experimental or theoretical data, it is not possible to provide an analysis of its potential in creating novel materials, nor to generate the requested data tables on its structural or functional properties in such contexts. Further research would be required to elucidate the potential of the this compound moiety in the design of new materials.

Q & A

Q. What are the optimal synthetic routes for 2-Phenylethyl 3-methylbenzoate in laboratory settings?

Methodological Answer: A common approach involves esterification of 3-methylbenzoic acid with 2-phenylethanol under acidic or enzymatic catalysis. For example, refluxing equimolar amounts of 3-methylbenzoic acid and 2-phenylethanol in the presence of sulfuric acid (as a catalyst) at 110–120°C for 6–8 hours, followed by purification via column chromatography or recrystallization using solvent diffusion . Alternative methods include coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane, which minimizes side reactions. Purity can be verified using TLC and NMR spectroscopy.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C at 5°C/min). Characteristic fragmentation includes cleavage of the ester bond, yielding ions at m/z 121 (C₇H₇O₂⁺ from 3-methylbenzoate) and m/z 104 (C₈H₁₀⁺ from 2-phenylethyl moiety) .
  • NMR : ¹H NMR will show aromatic protons (δ 7.2–8.1 ppm for 3-methylbenzoate) and a triplet for the 2-phenylethyl CH₂ group (δ 4.3–4.5 ppm). ¹³C NMR confirms the ester carbonyl (δ 167–170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm can quantify purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation of this compound?

Methodological Answer: Cross-validate data using complementary techniques:

  • MS vs. NMR : If MS suggests a molecular ion at m/z 270 but NMR indicates impurities, use preparative HPLC to isolate the compound and re-analyze .
  • Isotopic Patterns : For deuterated analogs (e.g., in stability studies), compare isotopic distributions in HRMS with theoretical values .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to UPLC-ESI-QTOF-MS datasets to distinguish between structural isomers or degradation products .

Q. What bioactivity mechanisms are plausible for this compound, and how can they be investigated?

Methodological Answer:

  • Insecticidal Activity : Test via contact toxicity assays (e.g., against Tribolium castaneum), comparing LC₅₀ values with methyl 3-methylbenzoate (a known insecticidal compound) .
  • Anti-inflammatory Pathways : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA. Dose-response curves (0.1–100 µM) can identify IC₅₀ values .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays to assess metabolic stability .

Q. How can chromatographic conditions be optimized to separate this compound from complex matrices like plant extracts?

Methodological Answer:

  • UPLC-ESI-QTOF-MS : Use a HSS T3 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 15 min, flow rate 0.3 mL/min. This resolves co-eluting sesquiterpenes and chromones in agarwood extracts, with a retention time of ~8.2 min for this compound .
  • SPE Purification : Pre-treat samples with C18 solid-phase extraction cartridges to remove polar interferents. Elute with 70% methanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.